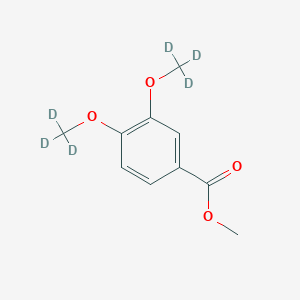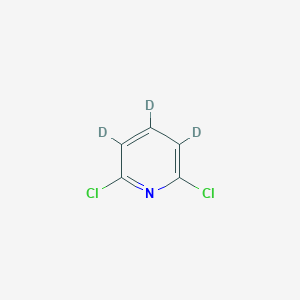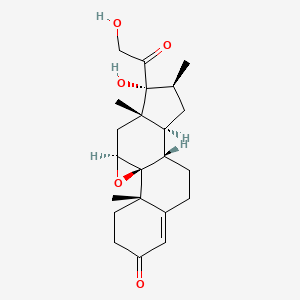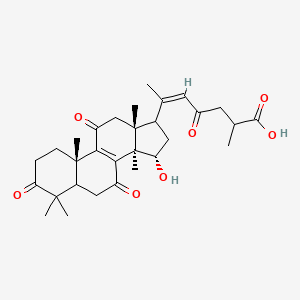
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester typically involves the methylation of 3,4-Di(methoxy-d3)-benzoic acid. The reaction conditions often include the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic composition of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: 3,4-Di(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various applications.
Mecanismo De Acción
The mechanism of action of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics, leading to different biological and chemical behaviors compared to non-deuterated analogs. This can result in increased stability and altered metabolic pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxybenzoic Acid Methyl Ester
- 3,4-Di(methoxy-d3)-benzyl Alcohol
- 3,4-Di(methoxy-d3)-benzoic Acid
Uniqueness
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
methyl 3,4-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i1D3,2D3 |
Clave InChI |
BIGQPYZPEWAPBG-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OC)OC([2H])([2H])[2H] |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)
![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)


![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)


amino}pentanoic acid](/img/structure/B13449555.png)
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)



